A-317567

Description

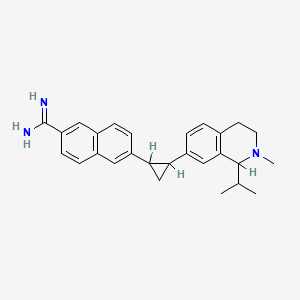

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(2-methyl-1-propan-2-yl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropyl]naphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3/c1-16(2)26-25-14-21(7-4-17(25)10-11-30(26)3)24-15-23(24)20-8-5-19-13-22(27(28)29)9-6-18(19)12-20/h4-9,12-14,16,23-24,26H,10-11,15H2,1-3H3,(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPIUXBUJVISNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1C)C=CC(=C2)C3CC3C4=CC5=C(C=C4)C=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-317567 on ASIC3 Channels

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of A-317567, a non-amiloride small molecule inhibitor of Acid-Sensing Ion Channels (ASICs). It delineates its mechanism of action, with a specific focus on the ASIC3 subtype, a key channel implicated in pain signaling associated with tissue acidosis. This guide synthesizes quantitative pharmacological data, details common experimental methodologies, and visualizes the underlying molecular and experimental frameworks. While a valuable research tool, the compound's utility is contextualized by its non-selective profile and off-target activities, which are also discussed.

Core Mechanism of Action: Inhibition of Proton-Gated Currents

This compound functions as a direct blocker of acid-sensing ion channels.[1] Unlike the diuretic amiloride, which is a weak, non-selective inhibitor, this compound represents a distinct chemical class.[2][3] Its primary mechanism involves the inhibition of the ion pore, preventing the influx of cations (predominantly Na+) that occurs when the channel is activated by a drop in extracellular pH.[1]

A critical feature of ASIC3 channels, especially in sensory neurons, is the presence of a biphasic current upon activation: a rapid, transient peak followed by a sustained current that persists in the presence of an acidic stimulus.[4] This sustained current is crucial for encoding prolonged pain signals from acidified tissues.[4] A key mechanistic distinction of this compound is its ability to equipotently block both the transient and the sustained phases of the ASIC3-like current.[3][5][6] This contrasts with amiloride, which is less effective on the sustained component. Although the precise binding site for this compound on the ASIC3 channel has not been fully elucidated, its action prevents the channel from fulfilling its role as a transducer of acidic stimuli.[6]

Quantitative Pharmacology and Selectivity Profile

This compound exhibits concentration-dependent inhibition of ASIC currents.[5] However, it is not selective for ASIC3 and demonstrates activity across multiple ASIC subtypes, notably ASIC1a.[2][3] This lack of selectivity is a critical consideration when interpreting in vivo data. Furthermore, studies on this compound analogs have revealed binding affinities for numerous other receptors, suggesting a complex polypharmacological profile that may contribute to observed in vivo effects such as sedation.[2][6]

Table 1: Inhibitory Potency (IC₅₀) of this compound and Analogs

| Compound | Target Channel | Species | Expression System | IC₅₀ | Reference(s) |

|---|---|---|---|---|---|

| This compound | ASIC3 | Human | HEK293 Cells | 1.025 µM | [2][7] |

| This compound | Native ASIC Currents | Rat | Dorsal Root Ganglion Neurons | 2 - 30 µM | [3][5] |

| Analog 10b | ASIC3 | Human | HEK293 Cells | ~500 nM | [2] |

| Analog 10b | ASIC1a | Not Specified | Expressing Cells | 450 nM |[2] |

Table 2: Known Off-Target Activities of this compound Analogs

| Target Class | Specific Examples | Activity | Reference(s) |

|---|

| Neurotransmitter Receptors | Muscarinic, Adrenergic, Dopamine, Serotonin | Binding affinities with IC₅₀ < 10 µM |[2][6] |

Experimental Protocols and Methodologies

The mechanism of this compound has been primarily elucidated through electrophysiological and in vivo behavioral assays.

This technique directly measures the ion flow through ASIC channels in response to pH changes and the inhibitory effect of this compound.

-

Cell Preparation: Experiments are typically performed on either HEK293 cells heterologously expressing specific human ASIC subunits (e.g., hASIC3) or on acutely dissociated primary sensory neurons, such as those from rat dorsal root ganglia (DRG), which endogenously express a mix of ASIC subtypes.[2][5]

-

Recording Configuration: The whole-cell patch-clamp configuration is used to control the membrane potential (voltage-clamp) of a single cell and record the currents across its membrane.[8]

-

Channel Activation: Cells are continuously perfused with a physiological solution at pH 7.4. ASIC currents are evoked by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 4.5 to 6.8).[5][8]

-

Inhibition Assay: To determine the IC₅₀, concentration-response curves are generated. After establishing a stable baseline current evoked by acidic solution, the cells are pre-incubated with varying concentrations of this compound before and during the acidic stimulus. The percentage of current inhibition is plotted against the drug concentration.[2]

These models assess the ability of this compound to reverse pain-like behaviors in animals with persistent inflammation, a condition associated with tissue acidosis.

-

Model Induction: Adult male Sprague-Dawley rats are typically used. A persistent inflammatory state is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a hind paw.[5][7]

-

Behavioral Testing: Thermal hyperalgesia (an increased sensitivity to a thermal stimulus) is measured. The latency for the rat to withdraw its paw from a radiant heat source is recorded. After CFA injection, this withdrawal latency decreases significantly.

-

Drug Administration: this compound is administered, often via intraperitoneal (i.p.) injection, at various doses.[7]

-

Efficacy Measurement: The withdrawal latency is measured again at set time points post-drug administration. A reversal of hyperalgesia is observed as a dose-dependent increase in the paw withdrawal latency, indicating an analgesic effect.[5]

Role in Pain Signaling Pathway

ASIC3 is highly expressed in nociceptors and is considered a key sensor for pain arising from tissue acidosis, which occurs during inflammation, ischemia, and injury.[2] The activation of ASIC3 by protons leads to cation influx, depolarization of the sensory neuron, and the initiation of an action potential that travels to the spinal cord and brain, where it is perceived as pain. This compound intervenes at an early stage of this pathway by blocking the initial transduction event at the peripheral nerve ending.

Conclusion and Future Directions

This compound is a potent, non-amiloride inhibitor of ASIC3 channels, distinguished by its ability to block both transient and sustained proton-gated currents. This mechanism makes it an effective analgesic in preclinical models of inflammatory pain. However, its therapeutic potential is significantly limited by a lack of selectivity for the ASIC3 subtype and substantial off-target activities that may confound in vivo results and produce side effects like sedation.[2][6] Therefore, while this compound remains a valuable pharmacological tool for probing the physiological roles of ASICs, its primary contribution to the field is as a scaffold and proof-of-concept for the development of next-generation, highly selective ASIC3 inhibitors for the treatment of pain.

References

- 1. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]

- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Binding of A-317567 to Acid-Sensing Ion Channels: A Technical Overview

For Immediate Release

Researchers, scientists, and drug development professionals are advised that the precise binding site of the non-amiloride blocker A-317567 on Acid-Sensing Ion Channels (ASICs) remains to be elucidated. Despite its characterization as a potent inhibitor of various ASIC subtypes, the specific molecular determinants and amino acid residues responsible for its interaction with the channel are not yet defined in publicly available scientific literature.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on ASICs, summarizing its known inhibitory activities and the experimental protocols utilized in its characterization.

Introduction to this compound and ASICs

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH.[2][3] They are implicated in a variety of physiological and pathophysiological processes, including pain perception, mechanosensation, and neuronal degeneration.[3][4] this compound is a small molecule that has been identified as a novel and potent blocker of ASICs, distinguishing itself from the less specific inhibitor, amiloride.[2] It has demonstrated efficacy in preclinical models of pain and has been a valuable tool for investigating the physiological roles of ASICs.[2][4]

Functional Inhibition of ASIC Subtypes by this compound

This compound has been shown to inhibit multiple types of ASIC currents. Electrophysiological studies on dissociated adult rat dorsal root ganglion (DRG) neurons, which endogenously express various ASIC subtypes, have been pivotal in characterizing the inhibitory profile of this compound.[2][5] The compound produces a concentration-dependent inhibition of ASIC currents evoked by a drop in pH.[2][5]

Notably, unlike amiloride, this compound equipotently blocks both the transient and the sustained phases of the current mediated by ASIC3-like channels, which are prevalent in DRG neurons.[1][2] This suggests a different mechanism of action compared to amiloride.[6] While this compound is a potent inhibitor, some studies have indicated that it and its analogs can have off-target effects on other receptors, which is a critical consideration in its use as a specific ASIC probe in vivo.[1][7]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the channel's current. The IC50 values for this compound vary depending on the specific ASIC subtype and the experimental conditions.

| Target | Cell Type | Activating pH | IC50 | Reference |

| Native ASIC currents | Acutely dissociated adult rat dorsal root ganglion (DRG) neurons | 4.5 | 2 - 30 µM | [2][5][8] |

| ASIC3 | Recombinant expression | Not specified | 1.025 µM | [5] |

| ASIC1a | Recombinant expression | Not specified | 450 nM (for an analog of this compound) | [7] |

Experimental Protocols: Characterizing ASIC Inhibition

The primary method for characterizing the effects of compounds like this compound on ASICs is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.

General Electrophysiology Protocol for ASIC Inhibition Assay:

-

Cell Preparation:

-

Cells endogenously expressing ASICs (e.g., primary sensory neurons) or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the specific ASIC subunit(s) of interest are cultured on glass coverslips.

-

-

Recording Setup:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with an extracellular solution at a physiological pH (typically 7.4).

-

-

Whole-Cell Configuration:

-

A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

-

Suction is applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical connection between the pipette and the cell interior (the "whole-cell" configuration).

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

-

Channel Activation and Inhibition:

-

The cell is rapidly perfused with an acidic extracellular solution (e.g., pH 6.0 or lower) to activate the ASICs, evoking an inward current.

-

To test the effect of an inhibitor, the cell is pre-incubated with a solution containing the compound (e.g., this compound) at a specific concentration for a set period.

-

The acidic solution, now also containing the inhibitor, is then applied, and the resulting current is measured.

-

The degree of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

-

A concentration-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.

-

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in studying this compound and its effect on ASICs, the following diagrams have been generated.

Conclusion and Future Directions

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]

- 4. Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Blockade of Acid-Sensing Ion Channels Increases Urinary Bladder Capacity With or Without Intravesical Irritation in Mice [frontiersin.org]

A-317567 as a Probe for Acid-Sensing Ion Channel Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-317567, a small molecule inhibitor of acid-sensing ion channels (ASICs). It details its pharmacological properties, experimental applications, and the underlying signaling pathways, serving as a resource for researchers utilizing this compound as a probe for ASIC function in pain and neuroscience research.

Introduction to this compound

This compound is a potent, non-amiloride blocker of acid-sensing ion channels, a family of proton-gated cation channels involved in pain perception, fear, and anxiety.[1][2] Initially identified as a more potent blocker of ASIC3 than the non-selective inhibitor amiloride, subsequent studies have revealed its activity against other ASIC subtypes, notably ASIC1a.[1] Its utility as a research tool is underscored by its efficacy in preclinical models of inflammatory and postoperative pain.[3][4] However, researchers should be aware of its potential off-target effects and minimal brain penetration when designing and interpreting experiments.[3][5]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized across different ASIC subtypes and experimental systems. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound on ASIC Currents

| Channel Type | Cell Type | Species | IC50 | Reference(s) |

| Native ASIC currents | Dorsal Root Ganglion (DRG) Neurons | Rat | 2-30 µM | [6][7] |

| Recombinant ASIC3 | HEK293 | Human | 1.025 µM (1025 nM) | [1][7] |

| Recombinant ASIC1a | Expressing Cells | Not Specified | 450 nM (for a close analog) | [1] |

| Recombinant ASIC1a | CHO Cells | Human | 660 nM | [8] |

Table 2: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Administration Route | Effective Dose (ED50) | Key Findings | Reference(s) |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Thermal Hyperalgesia | Rat | Intraperitoneal (i.p.) | 17 µmol/kg | Fully efficacious at a dose 10-fold lower than amiloride. | [3][7] |

| Skin Incision Model of Postoperative Pain | Rat | Not Specified | Potent and fully efficacious | This compound reverses both primary and secondary hyperalgesia. | [3][4][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols for studying this compound.

Electrophysiological Recording of ASIC Currents in DRG Neurons

This protocol is adapted from studies characterizing the inhibitory effects of this compound on native ASIC currents.[6]

1. Cell Preparation:

- Acutely dissociate dorsal root ganglion (DRG) neurons from adult Sprague-Dawley rats.[6]

- Culture neurons for a short period (e.g., 2-10 days) in a suitable medium, such as Neurobasal A supplemented with B27, glutamine, and antibiotics.[10]

2. Electrophysiology Setup:

- Use standard whole-cell patch-clamp techniques.[10]

- Identify small-diameter neurons (potential nociceptors) for recording.[10]

- Internal Solution (Pipette Solution): A typical internal solution may contain (in mM): 140 KCl, 10 NaCl, 1 CaCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

- External Solution (Bath Solution): A standard external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

- Acidic Solution for ASIC Activation: Prepare external solutions with a pH of 4.5 to evoke ASIC currents.[6]

3. Recording Protocol:

- Hold the cell membrane potential at -60 mV in voltage-clamp mode.[10]

- Rapidly perfuse the cell with the acidic external solution (pH 4.5) to activate ASIC currents.

- Establish a stable baseline of acid-evoked currents.

- Apply this compound at various concentrations to the bath solution and measure the inhibition of the acid-evoked currents.

- Construct a concentration-response curve to determine the IC50 value.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This in vivo model is used to assess the analgesic effects of this compound in the context of persistent inflammatory pain.[3][11]

1. Animal Model:

- Use adult male Sprague-Dawley rats (230-350 g).[7]

- Induce inflammation by injecting Complete Freund's Adjuvant (CFA) subcutaneously into the plantar surface of one hind paw.[11]

2. Drug Administration:

- Administer this compound intraperitoneally (i.p.) at doses ranging from 1 to 100 µmol/kg.[7]

3. Behavioral Assessment:

- Measure thermal hyperalgesia using a plantar test apparatus. Assess the latency of paw withdrawal from a radiant heat source.

- Measure mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold in response to mechanical stimulation.[12]

- Conduct behavioral testing at baseline (before CFA injection) and at various time points after CFA injection and drug administration.

Skin Incision Model of Postoperative Pain

This model mimics the pain experienced after surgery and is used to evaluate the efficacy of this compound in this context.[3][13]

1. Animal Model:

- Use adult male Sprague-Dawley rats.

- Under anesthesia, make a longitudinal incision through the skin and fascia of the plantar aspect of a hind paw.[4][14]

- Suture the wound.

2. Drug Administration:

- Administer this compound via the desired route (e.g., intraperitoneally).

3. Behavioral Assessment:

- Assess mechanical hyperalgesia using von Frey filaments to measure the paw withdrawal threshold.

- Evaluate thermal hyperalgesia by measuring the paw withdrawal latency to a heat source.

- Conduct behavioral assessments before and at multiple time points after the incision and drug administration.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Signaling Pathway of ASIC Activation in Nociception

Caption: ASIC activation by tissue acidosis and its inhibition by this compound in pain signaling.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for determining the IC50 of this compound on ASIC currents.

Experimental Workflow for In Vivo Pain Model

Caption: Workflow for assessing the analgesic efficacy of this compound in a preclinical pain model.

Considerations for Use

While this compound is a valuable tool, researchers should consider the following:

-

Selectivity: this compound is not completely selective for a single ASIC subtype and also inhibits ASIC1a.[1] This should be taken into account when interpreting results, and the use of more selective tools, if available, may be warranted for dissecting the roles of specific subtypes.

-

Off-Target Effects: Analogs of this compound have been reported to have off-target activities.[5] It is advisable to perform control experiments to rule out contributions from other potential targets.

-

Brain Penetration: this compound exhibits minimal brain penetration.[3] This makes it a suitable probe for investigating the role of peripheral ASICs in pain. For central nervous system studies, direct administration (e.g., intracerebroventricular) may be necessary.[1]

Conclusion

This compound serves as a potent inhibitor of acid-sensing ion channels, with demonstrated efficacy in preclinical pain models. This guide provides the necessary quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate its effective use as a research probe. By understanding its pharmacological profile and adhering to rigorous experimental design, researchers can leverage this compound to further elucidate the physiological and pathophysiological roles of ASICs.

References

- 1. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid sensing ion channel (ASIC) inhibitors exhibit anxiolytic-like activity in preclinical pharmacological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Acid-Sensing Ion Channels in Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Acid-Sensing Ion Channels and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay in Summary_ki [bdb99.ucsd.edu]

- 11. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 12. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accurateclinic.com [accurateclinic.com]

Investigating the Role of Acid-Sensing Ion Channel 1a (ASIC1a) with A-317567: A Technical Guide

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1] Expressed throughout the central and peripheral nervous systems, they act as sensors for extracellular pH, becoming activated by a drop in pH.[2][3] The ASIC1a subunit is of particular interest as it forms homomeric channels that are permeable to both sodium (Na+) and calcium (Ca²⁺), a feature that implicates it in numerous physiological and pathophysiological processes.[4][5]

Tissue acidosis is a hallmark of several pathological conditions, including ischemic stroke, inflammation, and epileptic seizures.[6][7] During cerebral ischemia, for instance, anaerobic glycolysis leads to lactic acid accumulation and a significant drop in tissue pH, which is sufficient to activate ASIC1a.[8] This activation triggers excessive Ca²⁺ influx, contributing to glutamate-independent neuronal injury and cell death.[4][9] Similarly, in the context of pain, ASIC1a channels in spinal dorsal horn neurons are crucial for inflammation-induced pain hypersensitivity and central sensitization.[10][11]

Given its central role in these disease states, ASIC1a has emerged as a promising therapeutic target.[6] The development and characterization of selective pharmacological inhibitors are crucial for elucidating its precise functions. A-317567 is a potent, small-molecule, non-amiloride blocker of ASICs that has been instrumental in this research.[12] Unlike the non-selective inhibitor amiloride, this compound shows greater potency and lacks the diuretic side effects, making it a more specific tool for investigating ASIC function.[12][13] This guide provides a comprehensive overview of the use of this compound to investigate the role of ASIC1a, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Quantitative Data Presentation: Pharmacology of this compound and Other Modulators

The inhibitory potency of this compound and other reference compounds on ASIC1a and related channels is critical for experimental design. The following table summarizes key quantitative data from electrophysiological studies.

| Compound | Target Channel(s) | IC₅₀ Value | Cell System / Model | Reference |

| This compound | Native rat ASIC currents | 2 - 30 µM | Acutely dissociated rat DRG neurons | [12] |

| ASIC1a-like current | ~2 µM | Rat DRG neurons | [13] | |

| hASIC1a | 660 nM | CHO cells (QPatch 48) | [14][15] | |

| mASIC1a | 45 µM | Cultured mouse cortical neurons | [16] | |

| This compound Analog (Merck) | hASIC1a | 450 nM | Not specified | [14][17] |

| Amiloride | hASIC1a | 5 - 10 µM | CHO cells (QPatch 48) | [18] |

| ASIC1a | 10 - 20 µM | Not specified | [8] | |

| PcTx1 (Psalmotoxin 1) | hASIC1a | 100 nM (Block) | CHO cells | [19] |

| Mambalgin-3 | hASIC1a | 127 nM | CHO cells (QPatch 48) | [18] |

The Role of ASIC1a in Pathophysiology

Ischemic Neuronal Injury

During an ischemic stroke, tissue acidosis creates a toxic microenvironment. The activation of ASIC1a channels is a critical event in this process, leading to neuronal cell death through several proposed mechanisms, including direct Ca²⁺ overload and the initiation of necroptosis via interaction with RIPK1 (receptor-interacting protein kinase 1).[8][20] Genetic knockout or pharmacological blockade of ASIC1a has been shown to be neuroprotective, reducing brain infarct volume by as much as 60% in rodent models of ischemic stroke.[4][20] Studies using this compound suggest its potential as a neuroprotective agent due to its inhibitory activity on ASIC1a, although its poor blood-brain barrier penetration may be a limiting factor for therapeutic use in the CNS.[13]

Inflammatory Pain

ASIC1a is critically involved in central pain sensitization.[10] Following peripheral inflammation, the expression of ASIC1a is upregulated in dorsal horn neurons of the spinal cord.[11] Acidic conditions, which occur during inflammation, activate these channels, leading to Ca²⁺ influx and the subsequent activation of downstream signaling cascades like the p38/MAPK pathway.[10] This process enhances neuronal excitability and contributes to pain hypersensitivity.[21] In vivo studies demonstrate that this compound is potent and fully efficacious in animal models of inflammatory and post-operative pain, reducing thermal hyperalgesia at doses significantly lower than amiloride.[12]

Experimental Protocols

Detailed and reproducible methodologies are essential for studying ion channels. The following are representative protocols for investigating ASIC1a function using this compound.

Protocol 1: Automated Patch Clamp (APC) Electrophysiology

This protocol is adapted for medium- to high-throughput screening of ASIC1a inhibitors like this compound using platforms such as the QPatch or SyncroPatch.[14][18]

Objective: To determine the IC₅₀ of this compound on human ASIC1a channels.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing human ASIC1a (hASIC1a).[14]

-

Intracellular Solution (mM): 119 K-gluconate, 15 KCl, 3.2 MgCl₂, 5 EGTA, 5 HEPES, 5 K₂ATP; pH adjusted to 7.3.[17]

-

Extracellular (Wash) Solution (mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 12 Dextrose, 10 HEPES; pH adjusted to 7.4.[17]

-

Extracellular (Activation) Solution (mM): Same as wash, but with 10 MES instead of HEPES; pH adjusted to 6.0 or 6.5.[17][18]

-

Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations.

Procedure:

-

Cell Preparation: Culture hASIC1a-expressing cells to 70-80% confluency. Harvest cells using standard trypsinization, resuspend in culture medium, and allow them to recover before loading onto the APC platform.

-

APC Platform Setup: Prime the system with intracellular and extracellular solutions. Use a standardized protocol for cell capture, sealing (to >1 GΩ), and whole-cell access.[18]

-

Holding Potential: Clamp the cell membrane potential at -60 mV.[18]

-

Baseline Current Establishment: Apply the pH 7.4 wash solution to establish a stable baseline. Elicit at least two stable control currents by applying the pH 6.5 activation solution for 3-5 seconds, followed by a wash period of ~140 seconds with pH 7.4 solution to allow for recovery from desensitization.[18]

-

Compound Application:

-

Concentration-Response: For cumulative concentration-response curves, repeat step 5 with increasing concentrations of this compound on the same cell.[18]

-

Data Analysis: Measure the peak inward current for each condition. Normalize the inhibited current to the control current. Fit the concentration-response data to a Hill function to determine the IC₅₀ value.

Protocol 2: In Vivo Inflammatory Pain Model

This protocol describes the Complete Freund's Adjuvant (CFA) model in rats to assess the anti-hyperalgesic effect of this compound.[12][17]

Objective: To evaluate the efficacy of this compound in reversing CFA-induced thermal hyperalgesia.

Materials:

-

Animals: Adult male Sprague-Dawley rats.

-

Inducing Agent: Complete Freund's Adjuvant (CFA).

-

Test Compound: this compound, dissolved in an appropriate vehicle.

-

Apparatus: Plantar test apparatus for measuring paw withdrawal latency to a radiant heat source.

Procedure:

-

Baseline Measurement: Acclimatize rats to the testing environment. Measure the baseline paw withdrawal latency (PWL) to the heat source for both hind paws. This is the pre-injury baseline.

-

Induction of Inflammation: Induce inflammation by a single intraplantar injection of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.

-

Post-CFA Measurement: At 24 hours (or other appropriate time point) post-CFA injection, re-measure the PWL. A significant decrease in PWL in the ipsilateral paw indicates the development of thermal hyperalgesia.

-

Drug Administration: Administer this compound (e.g., intraperitoneally or orally) at the desired dose(s). A vehicle control group must be included.

-

Post-Drug Measurement: Measure PWL at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.

-

Data Analysis: Calculate the percentage reversal of hyperalgesia for each animal at each time point. Compare the PWL of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant increase in PWL in the this compound group indicates an anti-hyperalgesic effect.[12]

Protocol 3: In Vitro Acid-Induced Neuronal Injury Assay

This protocol is used to assess the neuroprotective effects of this compound against acidosis-mediated cell death.[9]

Objective: To determine if this compound can protect cultured neurons from acid-induced, glutamate-independent injury.

Materials:

-

Cells: Primary cortical or hippocampal neuron cultures.

-

Culture Medium: Standard neuron culture medium (e.g., Neurobasal with B27 supplement).

-

Acid Treatment Medium: Culture medium with pH adjusted to 6.0.

-

Blockers: Antagonists for glutamate receptors (e.g., AP5, CNQX) and voltage-gated calcium channels (e.g., nifedipine) to ensure injury is ASIC1a-mediated.[9]

-

Test Compound: this compound.

-

Assay: Cell viability assay (e.g., LDH release assay for cytotoxicity or live/dead staining with Calcein-AM/Ethidium Homodimer-1).

Procedure:

-

Cell Culture: Plate primary neurons and culture for 10-14 days to allow for maturation.

-

Pre-treatment: Pre-incubate cultures with this compound (at various concentrations) and the cocktail of other channel blockers for 30 minutes. A vehicle control group is essential.

-

Acid Insult: Replace the medium with the pre-warmed acid treatment medium (pH 6.0), also containing the inhibitors and this compound. Incubate for 1 hour.[9]

-

Recovery: After the insult, replace the acidic medium with the original culture medium (pH 7.4) and return the cells to the incubator.

-

Assessment of Cell Death: At 6 or 24 hours post-insult, assess neuronal injury using an LDH assay or by quantifying live/dead cells via fluorescence microscopy.[9]

-

Data Analysis: Quantify cell death in each condition. Compare the level of cell death in the this compound-treated groups to the vehicle-treated, acid-insulted group. A significant reduction in cell death indicates a neuroprotective effect.

References

- 1. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. msm.edu [msm.edu]

- 3. aurorabiomed.com [aurorabiomed.com]

- 4. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]

- 5. Acid-Sensing Ion Channels: Focus on Physiological and Some Pathological Roles in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASIC1a contributes to neuroprotection elicited by ischemic preconditioning and postconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid-sensing ion channel 1a modulation of apoptosis in acidosis-related diseases: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational strategies for neuroprotection in ischemic stroke - focusing on Acid Sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of ASICS in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ASIC1a contributes to the symptom of pain in a rat model of chronic prostatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacology and therapeutic potential of small molecule inhibitors of acid-sensing ion channels in stroke intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Acid-Sensing Ion Channel-1a in the Amygdala, a Novel Therapeutic Target in Depression-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

- 21. The Role of ASIC1a in Inflammatory Immune Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Antidepressant Potential of A-317567: A Preclinical In-Depth Analysis

For Immediate Release

This technical guide delves into the preclinical evidence supporting the antidepressant-like effects of A-317567, a potent inhibitor of acid-sensing ion channels (ASICs). The document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data from key behavioral assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Findings: this compound Demonstrates Antidepressant-Like Efficacy in Preclinical Models

This compound has been identified as a potent inhibitor of the acid-sensing ion channel 3 (ASIC3) with an IC50 of 1.025 μM.[1] Notably, it also functions as an antagonist for ASIC1a.[2][3] Preclinical studies have demonstrated its potential as an antidepressant, primarily through the modulation of neural circuits associated with fear and depression, with the amygdala being a key site of action.

Behavioral Models of Depression

The antidepressant-like properties of this compound have been assessed using standard preclinical models, including the forced swim test (FST) and tail suspension test (TST). These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, a behavior that can be reversed by antidepressant treatment.[4][5]

Forced Swim Test (FST):

Intracerebroventricular (i.c.v.) administration of this compound has been shown to significantly reduce immobility time in wild-type mice, an effect that is absent in ASIC1a knockout mice.[3][6] This strongly indicates that the antidepressant-like effects of this compound in the FST are mediated through the inhibition of ASIC1a channels.[3][6]

Tail Suspension Test (TST):

While direct quantitative data for this compound in the TST is not extensively published, studies on genetically modified mice provide compelling indirect evidence. Genetically disrupting the ASIC1a gene, the target of this compound, produces significant antidepressant-like effects in the TST, suggesting that pharmacological inhibition with this compound would likely yield similar results.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and related ASIC1a modulation.

| Behavioral Assay | Compound/Genetic Model | Animal Model | Dose/Manipulation | Key Finding | Reference |

| Forced Swim Test | This compound | Wild-type Mice | 5 μl, 1 mM (i.c.v.) | Significant reduction in immobility time. | [3][6] |

| Forced Swim Test | This compound | ASIC1a Knockout Mice | 5 μl, 1 mM (i.c.v.) | No significant effect on immobility time. | [3][6] |

| Tail Suspension Test | ASIC1a Knockout Mice | Mice | Genetic Disruption | Significant reduction in immobility time. | [2] |

| Molecular/Neurochemical Assay | Compound/Genetic Model | Brain Region | Key Finding | Reference |

| Neurotransmitter Levels | This compound | Amygdala | Significant elevation of extracellular GABA levels. | |

| BDNF Levels | ASIC1a Knockout Mice | Hippocampus | Interfered with stress-induced reduction of BDNF. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key experiments cited.

Forced Swim Test Protocol (Adapted from Coryell et al., 2009)

This protocol is based on the methodology used in the study demonstrating the ASIC1a-dependent antidepressant-like effects of this compound.

Animals: Adult male C57BL/6J mice are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Apparatus: A transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.

Procedure:

-

Pre-test Session (Day 1): Each mouse is placed in the cylinder for a 15-minute habituation session. This initial exposure to the inescapable stressor induces a baseline level of immobility.

-

Drug Administration (Day 2): 24 hours after the pre-test, this compound (5 μl of a 1 mM solution) or vehicle is administered via intracerebroventricular (i.c.v.) injection.

-

Test Session (Day 2): 30 minutes post-injection, mice are placed back into the swim cylinder for a 6-minute test session. The duration of immobility is recorded during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Tail Suspension Test Protocol (General)

While specific data for this compound is pending, this general protocol is widely used for assessing antidepressant-like activity.

Animals: Adult male mice of various strains (e.g., C57BL/6J, Swiss Webster) are commonly used.

Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.

Procedure:

-

Habituation: Mice are habituated to the testing room for at least 30 minutes prior to the test.

-

Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then secured to the suspension bar, leaving the mouse hanging vertically.

-

Testing: The total duration of the test is typically 6 minutes. The entire session is recorded, and the total time spent immobile is scored. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Intracerebroventricular (i.c.v.) Injection Protocol

This is a generalized protocol for i.c.v. injections in mice for behavioral studies.

Anesthesia and Stereotaxic Surgery:

-

Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

The head is secured in a stereotaxic frame.

-

A small incision is made in the scalp to expose the skull.

-

A small burr hole is drilled over the target lateral ventricle. Typical coordinates relative to bregma are: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, and -2.5 mm dorsal/ventral.

Injection:

-

A Hamilton syringe with a fine-gauge needle is filled with the this compound solution.

-

The needle is slowly lowered to the target coordinates.

-

The solution (typically 1-5 μl) is infused slowly over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

-

The needle is left in place for a few minutes post-injection to minimize backflow upon withdrawal.

-

The incision is sutured, and the animal is allowed to recover before behavioral testing.

Signaling Pathways and Mechanism of Action

The antidepressant-like effects of this compound are primarily attributed to its inhibition of ASIC1a in the amygdala, a brain region critically involved in processing fear and anxiety.

ASIC1a Inhibition and GABAergic Transmission

One of the key mechanisms downstream of ASIC1a inhibition appears to be the modulation of GABAergic neurotransmission. Studies have shown that direct infusion of this compound into the amygdala leads to a significant increase in extracellular GABA levels. GABA is the primary inhibitory neurotransmitter in the brain, and its enhancement is a known mechanism of anxiolytic and antidepressant drugs.

Figure 1: Proposed pathway of this compound's effect on GABAergic transmission.

Potential Role of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin implicated in neurogenesis, synaptic plasticity, and the pathophysiology of depression. Chronic stress is known to reduce hippocampal BDNF levels, an effect that can be reversed by many antidepressant treatments. Research has shown that genetic disruption of ASIC1a can prevent the stress-induced reduction of BDNF in the hippocampus.[7] This suggests that this compound, by inhibiting ASIC1a, may exert its antidepressant-like effects, at least in part, by modulating the BDNF signaling pathway.

Figure 2: Hypothesized role of this compound in modulating the BDNF pathway under stress.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a preclinical setting.

Figure 3: Workflow for assessing this compound in the Forced Swim Test.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses antidepressant-like properties, primarily mediated through the inhibition of ASIC1a in the amygdala. The modulation of GABAergic neurotransmission and the potential to counteract stress-induced reductions in hippocampal BDNF are promising mechanisms of action that warrant further investigation. Future research should focus on obtaining dose-response data for this compound in both the forced swim and tail suspension tests, further elucidating the downstream signaling cascades, and exploring the therapeutic potential of this compound in more chronic and varied models of depression. This in-depth guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and more effective treatments for depressive disorders.

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]

- 2. Selective blockade of acid-sensing ion channel 1a can provide substantial hippocampal neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 7. Acid-Sensing Ion Channel-1a in the Amygdala, a Novel Therapeutic Target in Depression-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]

A-317567: A Comprehensive Analysis of its Inhibitory Effects on Sustained Versus Transient Acid-Sensing Ion Channel Currents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of A-317567 on acid-sensing ion channels (ASICs), with a specific focus on its comparative impact on sustained and transient current components. This compound has emerged as a potent, non-amiloride blocker of ASICs, demonstrating significant potential in preclinical models of pain and inflammation.[1] A key characteristic of this compound is its ability to equipotently inhibit both the initial, rapidly desensitizing (transient) and the persistent (sustained) phases of ASIC activation, a feature that distinguishes it from other known inhibitors like amiloride.[1][2]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified across various ASIC subtypes, particularly in native and recombinant systems. The following tables summarize the key quantitative data, providing a clear comparison of its effects on different ASIC currents.

Table 1: Inhibitory Potency (IC50) of this compound on ASIC Currents

| Cell Type/Expression System | ASIC Subtype(s) | Current Component | IC50 Value | Reference |

| Acutely Dissociated Rat Dorsal Root Ganglion (DRG) Neurons | Native ASICs | pH 4.5-evoked currents | 2 - 30 µM | [1][2] |

| - | ASIC3-like | Sustained | Equipotent to transient | [1][2] |

| Recombinant | ASIC3 | Not Specified | 1.025 µM | [2] |

| Recombinant | hASIC1a | Not Specified | 660 nM | [1][3] |

| Recombinant | hASIC1a (analogue) | Not Specified | 450 nM | [1][3][4] |

Experimental Protocols

The characterization of this compound's effects on ASIC currents has been primarily achieved through whole-cell patch-clamp electrophysiology. Below are detailed methodologies for key experiments.

Cell Preparation

-

Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons: DRG neurons are harvested from neonatal or adult rats and subjected to enzymatic digestion (e.g., with collagenase and trypsin) and mechanical trituration to obtain a single-cell suspension.[5][6][7] The isolated neurons are then plated on coated coverslips and can be used for recording within 24-72 hours.[8]

-

Heterologous Expression Systems: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are transiently or stably transfected with cDNA encoding specific human or rat ASIC subunits (e.g., hASIC1a, rASIC3).[3][9] This allows for the study of this compound's effects on specific channel compositions.

Electrophysiological Recording

-

Technique: Whole-cell patch-clamp technique is employed to record ionic currents flowing across the cell membrane.[5][6][7][10]

-

Amplifier and Software: Recordings are performed using a patch-clamp amplifier and acquired and analyzed using specialized software (e.g., pCLAMP).

-

Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

-

Holding Potential: Cells are typically voltage-clamped at a holding potential of -60 mV to -70 mV.[9]

Solutions

-

Intracellular Solution (in mM): A typical intracellular solution contains: 110-140 KCl or K-Gluconate, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with KOH.

-

Extracellular Solution (in mM): A standard extracellular solution contains: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. For activating ASICs, the pH is rapidly lowered using a perfusion system.

Eliciting Transient and Sustained ASIC Currents

The differentiation between transient and sustained currents is achieved by manipulating the duration and magnitude of the extracellular pH drop.

-

Transient Currents: A rapid and brief application of a low pH solution (e.g., pH 6.0 to 5.0 for a few seconds) typically elicits a rapidly activating and desensitizing transient current.[9][11]

-

Sustained Currents: A prolonged application of a low pH solution (e.g., pH ≤ 6.5 for tens of seconds to minutes) is used to evoke the non-inactivating, sustained component of the current, which is particularly prominent in ASIC3-containing channels.[11][12] A "window current" can also be observed at moderately acidic pH values (around pH 7.0) where the activation and steady-state desensitization curves of the channel overlap.[11]

Visualizations

Signaling Pathway of ASIC Activation and Inhibition

Caption: ASIC activation by protons and its inhibition by this compound.

Experimental Workflow for Electrophysiological Recording

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]

- 6. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heteromeric Acid-Sensing Ion Channels (ASICs) Composed of ASIC2b and ASIC1a Display Novel Channel Properties and Contribute to Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Structural Elements for the Generation of Sustained Currents by the Acid Pain Sensor ASIC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Structural Ballet of A-317567 Analogs: A Deep Dive into an Acid-Sensing Ion Channel Inhibitor

For Immediate Release – In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This technical guide delves into the structure-activity relationship (SAR) of A-317567, a potent inhibitor of acid-sensing ion channels (ASICs), and its analogs. Developed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key structural modifications that influence the inhibitory potency of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and research workflows.

This compound and its derivatives have been subjects of interest for their potential therapeutic applications, particularly in the management of pain.[1][2] The core of their mechanism of action lies in the modulation of ASICs, a family of proton-gated cation channels that play a crucial role in cellular responses to acidosis, a common feature in inflammatory and ischemic conditions.

Structure-Activity Relationship: Unraveling the Molecular Blueprint for Potency

The exploration of this compound analogs has revealed critical structural features that govern their interaction with ASIC-3. A key study systematically modified the linker between the 2-naphthimidamide and tetrahydroisoquinoline moieties of the parent compound, this compound, to probe the impact on inhibitory activity.[3] The amidine functionality was found to be essential for channel inhibition, as compounds lacking this group, such as the corresponding nitriles and amides, showed significantly reduced or no activity.[3]

The nature of the linker played a pivotal role in determining the potency of these analogs. The introduction of unsaturation in the linker region had a profound effect on the inhibitory concentration (IC50) values against the human ASIC-3 channel.

Quantitative SAR Data of this compound Analogs

The following table summarizes the in vitro potency of key this compound analogs against the human ASIC-3 channel, as determined by an automated patch clamp assay.

| Compound | Linker Modification | hASIC-3 IC50 (nM) |

| This compound (2) | Cyclopropane | 1025 |

| 10a | E-Olefin | ~500 |

| 10b | Alkyne | 356 |

| 10c | Z-Olefin | >5000 |

| 10d | Alkane | >5000 |

Data sourced from Kuduk et al., 2010.[3]

The data clearly indicates that an acetylenic linkage (alkyne) in analog 10b resulted in the most potent ASIC-3 channel blocker in this series.[1][2][3] The E-olefin analog (10a ) also demonstrated a notable improvement in potency compared to the parent compound, this compound. In contrast, the Z-olefin (10c ) and the saturated alkane linker (10d ) led to a dramatic decrease in inhibitory activity, highlighting the conformational and electronic importance of the linker region for effective channel blockade.[3]

Interestingly, the most potent analog, 10b , was also evaluated for its activity against the ASIC-1a channel and was found to be nonselective, with an IC50 of 450 nM.[3] This lack of selectivity is a critical consideration for the development of therapeutic agents, as ASIC-1a is implicated in central nervous system functions, and its inhibition could lead to off-target effects.[3]

Experimental Protocols: The Foundation of SAR Studies

The determination of the inhibitory potency of this compound analogs was conducted using a sophisticated electrophysiological technique.

Automated Patch Clamp Assay for hASIC-3 Inhibition

Objective: To determine the concentration-response relationship and IC50 values of this compound analogs on human ASIC-3 channels.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human ASIC-3 channel were utilized for the experiments.[1]

-

Apparatus: An automated patch clamp system was employed for high-throughput electrophysiological recordings.

-

Procedure:

-

Whole-cell voltage-clamp recordings were performed on the HEK293 cells.

-

The cells were held at a membrane potential of -70 mV.

-

ASIC-3 channels were activated by a rapid drop in extracellular pH from 7.4 to a value that elicits a consistent current response.

-

Test compounds (this compound analogs) were pre-applied at various concentrations for a set duration before the acid challenge.

-

The peak current amplitude in the presence of the test compound was measured and compared to the control current amplitude (in the absence of the compound).

-

-

Data Analysis: The percentage of inhibition was calculated for each concentration of the analog. The concentration-response data were then fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the acid-evoked current.[1]

Visualizing the Molecular Landscape

To better understand the context of this compound's action and the process of its analog development, the following diagrams illustrate the relevant signaling pathway and the general workflow of a structure-activity relationship study.

Caption: ASIC-3 Signaling Pathway and Inhibition by this compound Analogs.

Caption: General Workflow of a Structure-Activity Relationship (SAR) Study.

Conclusion

The systematic investigation into the structure-activity relationship of this compound analogs has provided valuable insights into the molecular requirements for potent ASIC-3 inhibition. The nature of the linker connecting the two key pharmacophores is a critical determinant of activity, with an acetylenic linkage affording the highest potency. These findings underscore the importance of fine-tuning the conformational rigidity and electronic properties of molecules to optimize their interaction with the target protein. While the lack of selectivity of the most potent analog highlights a challenge for future drug development, the foundational SAR data presented here serves as a crucial guide for the design of more selective and efficacious ASIC inhibitors for the potential treatment of pain and other acidosis-related pathologies.

References

- 1. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationship, and pharmacological profile of analogs of the ASIC-3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

A-317567: A Technical Guide for Investigating Tissue Acidosis Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of A-317567 as a pharmacological tool to investigate the complex mechanisms underlying tissue acidosis and associated pathologies, particularly pain. This compound is a potent and selective antagonist of Acid-Sensing Ion Channels (ASICs), with a notable inhibitory effect on the ASIC3 subtype, a key player in the detection of acidic stimuli in peripheral sensory neurons.

Core Concepts: Tissue Acidosis and ASICs

Tissue acidosis, a condition characterized by a decrease in extracellular pH, is a hallmark of several pathological states, including inflammation, ischemia, and cancer. This drop in pH is a critical signal that can activate specialized sensory neurons known as nociceptors, leading to the sensation of pain.

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are crucial in detecting changes in extracellular pH.[1] Among the various ASIC subtypes, ASIC3 is highly expressed in dorsal root ganglion (DRG) neurons, which transmit sensory information from the periphery to the central nervous system.[2] The activation of ASIC3 by protons leads to an influx of sodium ions, causing depolarization of the neuronal membrane and the generation of action potentials, which are ultimately perceived as pain.

This compound: A Selective ASIC Antagonist

This compound is a small molecule inhibitor of ASICs that has demonstrated efficacy in preclinical models of inflammatory pain. Unlike the non-selective ASIC blocker amiloride, this compound exhibits a more potent and specific inhibitory profile, making it a valuable tool for dissecting the role of specific ASIC subtypes in pathophysiological processes.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound on ASIC Currents

| Channel Type | Cell Type | Activating pH | IC50 (μM) | Reference |

| ASIC Currents (general) | Rat Dorsal Root Ganglion (DRG) Neurons | 4.5 | 2 - 30 | [3][4] |

| ASIC3 | - | 4.5 | 1.025 | [4][5] |

| ASIC3-like (sustained current) | Rat DRG Neurons | - | Equipolent to transient current | [3] |

Table 2: In Vivo Efficacy of this compound in a Model of Inflammatory Pain

| Animal Model | Pain Type | Administration Route | Effective Dose (ED50) | Key Findings | Reference |

| Rat Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Inflammatory Pain | Intraperitoneal (i.p.) | 17 μmol/kg | Fully efficacious at a dose 10-fold lower than amiloride. No significant effect on the contralateral paw. | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study tissue acidosis.

In Vitro Electrophysiological Recording of ASIC Currents in DRG Neurons

This protocol is essential for characterizing the inhibitory effects of this compound on native ASIC currents.

1. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons:

-

Animal Model: Adult Sprague-Dawley rats.

-

Procedure:

-

Euthanize the rat according to approved institutional animal care and use committee protocols.

-

Dissect the spinal column to expose the dorsal root ganglia.

-

Carefully remove the DRGs and place them in a cold, oxygenated buffer solution.

-

Enzymatically dissociate the ganglia using a combination of collagenase and trypsin to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-L-lysine coated coverslips and culture them in a suitable neurobasal medium supplemented with growth factors.

-

2. Whole-Cell Patch-Clamp Recording:

-

Equipment: Patch-clamp amplifier, microscope, micromanipulators, and data acquisition software.

-

Solutions:

-

External Solution (Normal pH): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

External Solution (Acidic): Same as the normal pH solution, but adjusted to the desired acidic pH (e.g., 4.5) with HCl.

-

Internal (Pipette) Solution: Containing (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP, adjusted to pH 7.2.

-

-

Procedure:

-

Mount a coverslip with adherent DRG neurons onto the recording chamber of the microscope.

-

Continuously perfuse the neurons with the external solution at a constant rate.

-

Using a glass micropipette filled with the internal solution, form a high-resistance seal (gigaohm seal) with the membrane of a single neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply the acidic external solution to evoke ASIC currents.

-

To test the effect of this compound, pre-apply the compound in the normal pH external solution for a defined period before co-applying it with the acidic solution.

-

Record the peak and sustained components of the ASIC currents in the absence and presence of different concentrations of this compound to determine the IC50 value.

-

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia

This model is used to assess the analgesic efficacy of this compound in a setting of persistent inflammation and tissue acidosis.

-

Animal Model: Adult male Sprague-Dawley rats (230-350 g).[4]

-

Induction of Inflammation:

-

Lightly anesthetize the rats.

-

Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce a localized and persistent inflammation.

-

-

Drug Administration:

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 1-100 µmol/kg).[4]

-

-

Assessment of Thermal Hyperalgesia:

-

Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

-

Acclimate the rats to the testing environment before the experiment.

-

Position the heat source directly beneath the plantar surface of the inflamed paw.

-

Measure the time it takes for the rat to withdraw its paw from the heat stimulus. A shorter withdrawal latency indicates hyperalgesia.

-

Take baseline measurements before CFA injection and at various time points after CFA and drug administration.

-

-

Data Analysis:

-

Compare the paw withdrawal latencies between the vehicle-treated and this compound-treated groups.

-

Calculate the dose-response curve to determine the ED50 of this compound.

-

Mandatory Visualizations

Signaling Pathway of ASIC3 Activation in Nociceptors

The following diagram illustrates the signaling pathway leading to pain perception upon tissue acidosis and the points of modulation by inflammatory mediators.

Caption: ASIC3 signaling in nociceptive neurons under acidic conditions.

Experimental Workflow for Evaluating this compound In Vivo

This diagram outlines the key steps in the preclinical evaluation of this compound for inflammatory pain.

Caption: Workflow for in vivo testing of this compound in the CFA model.

This technical guide provides a comprehensive overview of this compound as a research tool for studying the pathophysiology of tissue acidosis. The provided data, protocols, and visualizations are intended to facilitate the design and execution of experiments aimed at further elucidating the role of ASICs in health and disease, and to support the development of novel analgesic therapies.

References

- 1. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia - UCL Discovery [discovery.ucl.ac.uk]

- 5. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A-317567 in the CFA-Induced Inflammatory Pain Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Acid-Sensing Ion Channel 3 (ASIC3) inhibitor, A-317567, in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and relevant biological pathways.

Introduction

Inflammatory pain is a major clinical challenge, and the CFA-induced model in rodents is a widely used and well-characterized preclinical model for studying the mechanisms of persistent inflammatory pain. Intraplantar injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis, elicits a robust and sustained inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.

This compound is a potent and selective small-molecule inhibitor of ASIC3. ASICs are proton-gated cation channels expressed in peripheral sensory neurons that are activated by the acidic microenvironment associated with inflammation and tissue injury. By blocking ASIC3, this compound presents a targeted approach to mitigating inflammatory pain.

Mechanism of Action: this compound and ASIC3 in Inflammatory Pain

During inflammation, tissue acidosis occurs due to the release of protons and other inflammatory mediators from immune and damaged cells. This decrease in extracellular pH activates ASIC3 on nociceptive sensory neurons. The activation of these channels leads to depolarization of the neuronal membrane, increased neuronal excitability, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. This compound specifically binds to and blocks the ASIC3 channel, preventing its activation by protons and thereby reducing the pain signals originating from the inflamed tissue.

Signaling Pathway of ASIC3 in Inflammatory Pain

Quantitative Data Summary

This compound has been demonstrated to be fully efficacious in reversing thermal hyperalgesia in the rat CFA-induced inflammatory pain model.

| Compound | Animal Model | Pain Modality | Efficacy | ED₅₀ |

| This compound | Rat | Thermal Hyperalgesia | Fully Efficacious | 17 µmol/kg (i.p.) |

| Amiloride | Rat | Thermal Hyperalgesia | Efficacious | ~170 µmol/kg (i.p.) |

Note: The efficacy of this compound in reversing mechanical allodynia in the CFA model is expected based on its mechanism of action, though specific quantitative data from a comprehensive dose-response study for this endpoint was not available in the reviewed literature. Amiloride is a less potent, non-selective ASIC inhibitor shown for comparison.

Experimental Protocols

CFA-Induced Inflammatory Pain Model

Materials:

-

Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, F5881)

-

Sterile saline (0.9% NaCl)

-

Isoflurane or other suitable anesthetic

-

Male Sprague-Dawley rats (200-250 g)

-

1 mL syringes with 27-30 gauge needles

Procedure:

-

Acclimatize animals to the housing facility for at least 3-5 days before the experiment.

-

On the day of induction, briefly anesthetize the rats with isoflurane.

-

Inject 100-150 µL of CFA subcutaneously into the plantar surface of the left hind paw.

-

Return the animal to its home cage for recovery.

-

Inflammation and pain hypersensitivity typically develop within 24 hours and persist for several days to weeks.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Apparatus:

-

Plantar test apparatus (e.g., Ugo Basile)

Procedure:

-

Acclimatize the rats to the testing apparatus by placing them in the plexiglass chambers on the glass floor for at least 15-20 minutes before testing.

-

Position the radiant heat source under the plantar surface of the CFA-injected paw.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency (PWL) in seconds.

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Perform measurements at baseline (before CFA injection) and at various time points post-CFA and post-drug administration.

Assessment of Mechanical Allodynia (von Frey Test)

Apparatus:

-

Set of calibrated von Frey filaments (e.g., Stoelting)

-

Elevated mesh platform

Procedure:

-

Acclimatize the rats to the testing environment by placing them in individual chambers on the mesh platform for at least 15-20 minutes.

-

Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament of low force and proceeding to filaments of increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

-

Perform measurements at baseline and at various time points post-CFA and post-drug administration.

Administration of this compound

Preparation:

-

This compound can be dissolved in a suitable vehicle, such as saline or a solution of DMSO and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.

Administration:

-

Administer this compound via intraperitoneal (i.p.) injection.

-

Dosing should be performed based on the animal's body weight.

-

Behavioral testing is typically conducted at the time of predicted peak plasma concentration of the compound, often 30-60 minutes post-injection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the CFA model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ASIC3 in inflammatory pain. The CFA-induced inflammatory pain model provides a robust and clinically relevant system for evaluating the analgesic potential of compounds like this compound. The protocols and information provided in these application notes offer a framework for researchers to design and execute studies to further elucidate the therapeutic potential of targeting ASIC3 for the treatment of inflammatory pain.

Application Notes and Protocols: A-317567 in the Rat Iodoacetate Model of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established rat iodoacetate (MIA) model of osteoarthritis and research on Acid-Sensing Ion Channel (ASIC) inhibitors. Direct quantitative data on the application of A-317567 in the rat iodoacetate model is limited in the public domain. The data presented for a close structural analog serves as an illustrative example of the potential efficacy of this class of compounds. Researchers should optimize dosages and protocols based on their specific experimental design and institutional guidelines.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and chronic pain. The monosodium iodoacetate (MIA) induced model in rats is a widely used preclinical model that mimics key pathological features of human OA, including cartilage degradation and pain. MIA, an inhibitor of glyceraldehyde-3-phosphate dehydrogenase, disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage degeneration. This process initiates an inflammatory response and sensitizes nerve endings in the joint, leading to pain behaviors that can be quantitatively measured.